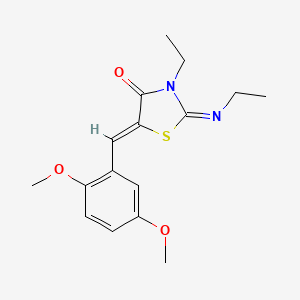

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

説明

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxybenzylidene moiety, and an ethylimino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, where nucleophiles such as amines or thiols can replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Amines, thiols; reactions may require catalysts or acidic/basic conditions to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学的研究の応用

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific compound has shown promise in several areas:

- Antimicrobial Activity : Studies have demonstrated that derivatives of thiazolidinones possess significant antibacterial and antifungal properties. For instance, compounds similar to (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one have been evaluated against various Gram-positive and Gram-negative bacteria, showing moderate to good activity .

- Anti-inflammatory Effects : The structural diversity provided by the dimethoxy substituents may enhance the compound's ability to interact with inflammatory pathways, making it a candidate for further studies in anti-inflammatory therapies .

- Antioxidant Properties : Some thiazolidinone derivatives have been reported to exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazolidinone derivatives in various applications:

- Antibacterial Studies : A study published in the Journal of Chemical and Pharmaceutical Research synthesized several thiazolidinone derivatives, including the target compound. The synthesized compounds were tested against Staphylococcus aureus and Bacillus subtilis, showing promising antibacterial activity .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar thiazolidinones by assessing their effects on cytokine production in vitro. Results indicated that certain derivatives could significantly reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Antioxidant Activity Evaluation : Research has also been conducted to assess the antioxidant capabilities of these compounds using DPPH radical scavenging assays. Results indicated that some derivatives exhibited substantial antioxidant activity, supporting further exploration for use in oxidative stress-related conditions .

作用機序

The mechanism of action of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.

Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

DNA Interaction: Potential to intercalate with DNA, disrupting replication and transcription processes.

類似化合物との比較

Similar Compounds

(2Z,5Z)-5-(benzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one: Lacks the methoxy groups on the benzylidene moiety.

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(methylimino)thiazolidin-4-one: Contains methyl groups instead of ethyl groups.

Uniqueness

- The presence of the 2,5-dimethoxybenzylidene moiety in (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one imparts unique electronic and steric properties, potentially enhancing its biological activity compared to similar compounds.

- The ethylimino group may also contribute to its distinct reactivity and interaction with molecular targets.

生物活性

The compound (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiazolidinone ring with a dimethoxybenzylidene group and an ethylimino substituent. The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of a base under reflux conditions in solvents like ethanol or methanol. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to thiazolidinones have shown inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli . The presence of electron-withdrawing groups on the aromatic ring enhances this activity.

Anticancer Properties

Research has highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. It has been shown to induce apoptosis in cancer cells via mechanisms such as DNA degradation and disruption of cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit key enzymes involved in inflammatory pathways. This compound may interfere with cellular signaling processes that lead to inflammation, although specific molecular targets remain to be fully elucidated .

The precise mechanism by which this compound exerts its biological effects is not completely understood but is believed to involve:

- Enzyme Inhibition: Potentially inhibiting enzymes related to microbial growth and inflammatory responses.

- Signal Transduction Interference: Modulating cellular signaling pathways that affect cell proliferation and survival.

- DNA Interaction: Possible interactions with DNA that may alter gene expression and cellular functions .

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Activity: A study showed that thiazolidinone derivatives could inhibit bacterial growth effectively, with variations in activity based on structural modifications .

- Cytotoxicity in Cancer Cells: The compound exhibited a concentration-dependent increase in apoptosis markers in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights: Investigations into the molecular interactions revealed that modifications in the phenyl group significantly affected both antimicrobial and anticancer activities, indicating structure-activity relationships crucial for drug design .

特性

IUPAC Name |

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)14(22-16)10-11-9-12(20-3)7-8-13(11)21-4/h7-10H,5-6H2,1-4H3/b14-10-,17-16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCANEQKDRALJDQ-GFJWGSNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)OC)OC)S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。